molecular formula C6H4BrN3 B13684088 7-Bromoimidazo[1,2-B]pyridazine

7-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B13684088
M. Wt: 198.02 g/mol
InChI Key: IGKJVJDJMQCZGI-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-b]pyridazine is a versatile brominated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design due to its ability to bind effectively to the hinge region of kinase enzymes . This specific 7-bromo derivative provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies. Recent research highlights the significant value of this chemical scaffold in developing targeted therapies. It is a key precursor in the synthesis of novel imidazo[1,2-b]pyridazine-containing compounds investigated as potent covalent inhibitors of cyclin-dependent kinases CDK12 and CDK13, which are promising therapeutic targets for aggressive cancers like triple-negative breast cancer (TNBC) . Furthermore, analogous compounds have been designed as potent inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1), showing nanomolar efficacy against multiple myeloma cell lines . Beyond oncology, the imidazo[1,2-b]pyridazine core has been explored for the development of diagnostics, such as β-amyloid plaque imaging agents for Alzheimer's disease research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H

InChI Key

IGKJVJDJMQCZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for Imidazo 1,2 B Pyridazine and Its Halogenated Derivatives

Classical and Contemporary Approaches to Imidazo[1,2-b]pyridazine (B131497) Core Synthesis

Cyclization Reactions for Imidazo[1,2-b]pyridazine Ring Formation

The formation of the imidazo[1,2-b]pyridazine backbone is commonly achieved through condensation reactions. nih.gov A prevalent method involves the reaction of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.govbio-conferences.org For instance, the synthesis of 6-substituted-2-phenylimidazo[1,2-b]pyridazines starts with the preparation of 3-amino-6-halopyridazines, which are then condensed with an appropriate α-bromoketone in the presence of a mild base like sodium bicarbonate. nih.gov

Another approach involves a palladium-catalyzed auto-tandem amination of a di-halogenated pyridine (B92270) with 3-aminopyridazine. This process includes an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to construct the fused heterocyclic system. researchgate.net Furthermore, metal-catalyzed cyclization reactions have been developed, highlighting the versatility of organometallic chemistry in synthesizing this scaffold. researchgate.net

Starting MaterialsReagents/ConditionsProductReference
3-Aminopyridazine, α-BromoketoneSodium bicarbonateImidazo[1,2-b]pyridazine nih.gov
2-Chloro-3-iodopyridine (B15675), 3-AminopyridazinePd(OAc)₂, Ligand, BasePyrido[3',2':4,5]imidazo[1,2-b]pyridazine researchgate.net

Regioselective Halogenation Strategies for the Imidazo[1,2-b]pyridazine Scaffold (e.g., Bromination)

The introduction of a halogen atom, such as bromine, onto the imidazo[1,2-b]pyridazine scaffold is a key step for further functionalization. While direct bromination of the parent imidazo[1,2-b]pyridazine at the 7-position is a specific transformation, the broader context of regioselective halogenation provides insight into the chemical reactivity of this heterocyclic system.

For the related imidazo[1,2-a]pyridine (B132010) system, facile transition-metal-free regioselective halogenation has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source. nih.govresearchgate.netscispace.comrsc.org These reactions can provide 3-chloro or 3-bromo-imidazo[1,2-a]pyridines efficiently. nih.govscispace.comrsc.org The choice of solvent and reaction conditions is critical for achieving high regioselectivity. For example, the bromination of imidazo[1,2-a]pyridine derivatives in the presence of NaBrO₂ and acetic acid in DMF at 60 °C afforded the 3-bromo products in good yields. nih.govscispace.com

While these examples are for the imidazo[1,2-a]pyridine system, the principles of electrophilic aromatic substitution and the influence of the nitrogen atoms in the heterocyclic core are relevant to understanding the halogenation of imidazo[1,2-b]pyridazines. The synthesis of 7-bromoimidazo[1,2-b]pyridazine would likely involve the reaction of imidazo[1,2-b]pyridazine with a suitable brominating agent under conditions that favor substitution at the C7 position.

Metal-Catalyzed Cross-Coupling Reactions for Diversification and Functionalization

Halogenated imidazo[1,2-b]pyridazines, such as this compound, are valuable intermediates for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecules. researchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation at Various Positions (e.g., C-2, C-3, C-6)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

In the context of imidazo[1,2-b]pyridazines, the Suzuki-Miyaura reaction has been successfully employed to functionalize various positions of the heterocyclic core. researchgate.net For example, 3-bromoimidazo[1,2-b]pyridazine (B100983) can undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups at the C3 position. researchgate.net Similarly, the 6-position of the imidazo[1,2-b]pyridazine ring can be functionalized using this method. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates. researchgate.netnih.govnih.gov

SubstrateCoupling PartnerCatalyst/ReagentsProductReference
3-Bromoimidazo[1,2-b]pyridazineArylboronic acidPd catalyst, Base3-Aryl-imidazo[1,2-b]pyridazine researchgate.net
6-Chloro-8-bromoimidazo[1,2-b]pyridazineArylboronic acidPd catalyst, K₂CO₃, THF/H₂O6-Chloro-8-aryl-imidazo[1,2-b]pyridazine researchgate.net
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃, DME/Ethanol3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine nih.gov

Sonogashira, Heck, Negishi, Kumada, and Stille Couplings in Imidazo[1,2-b]pyridazine Synthesis

Beyond the Suzuki-Miyaura reaction, a range of other metal-catalyzed cross-coupling reactions have been utilized for the synthesis and functionalization of imidazo[1,2-b]pyridazines. researchgate.netresearchgate.net These methods provide versatile pathways for introducing a wide array of functional groups.

The Sonogashira coupling is a key reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction has been applied to 3-bromo-imidazo[1,2-b]pyridazine, allowing for the introduction of alkynyl substituents at the C3 position. researchgate.net

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comresearchgate.net This reaction is valuable for creating substituted alkenes and has been used in the functionalization of related heterocyclic systems. nih.govnih.gov

While less commonly cited specifically for this compound in the provided context, Negishi, Kumada, and Stille couplings are also powerful tools in the arsenal (B13267) of synthetic organic chemists for forming C-C bonds and have been generally reviewed in the context of imidazo[1,2-b]pyridazine chemistry. researchgate.net These reactions involve the coupling of organozinc (Negishi), organomagnesium (Kumada), or organotin (Stille) reagents with organic halides.

C-H Functionalization and Activation Methods on the Imidazo[1,2-b]pyridazine Ring System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

For the related imidazo[1,2-a]pyridine system, extensive research has been conducted on C-H activation. nih.govrsc.org The presence of the N-1 atom in 2-arylimidazo[1,2-a]pyridines can direct metal catalysts to achieve ortho-C-H functionalization of the 2-aryl group. nih.gov Furthermore, site-selective C-H functionalization at various positions of the imidazo[1,2-a]pyridine ring, including C3, C5, C6, C7, and C8, has been achieved using both transition-metal-catalyzed and metal-free methods. rsc.org

In the context of imidazo[1,2-b]pyridazines, direct C-H arylation has been accomplished. For instance, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at its 3-position has been reported. researchgate.net This demonstrates the feasibility of applying C-H activation strategies to this heterocyclic system for the introduction of new substituents. These methods offer a more efficient and environmentally friendly alternative to traditional cross-coupling reactions that require pre-halogenated substrates.

Direct Arylation, Alkylation, and Benzylation Strategies

Direct C-H arylation, alkylation, and benzylation reactions provide efficient pathways to introduce carbon-based substituents onto the imidazo[1,2-b]pyridazine core. Palladium catalysis is a cornerstone of these transformations, enabling the formation of C-C bonds with high selectivity.

Direct C-H arylation of imidazo[1,2-b]pyridazines has been successfully achieved, typically targeting the electron-rich C3 position of the imidazole (B134444) ring. For halogenated imidazo[1,2-b]pyridazines, such as the 6-chloro derivative, direct intermolecular C–H arylation at the 3-position has been demonstrated using various (hetero)aryl bromides. researchgate.net This methodology has been extended to one-pot, two-step procedures involving an initial Suzuki cross-coupling followed by a palladium-catalyzed C-H arylation, allowing for the synthesis of di- and tri-substituted imidazo[1,2-b]pyridazines. researchgate.net The choice of the palladium catalyst and ligands can influence the selectivity of the arylation, with some systems favoring C-H activation over reaction at a C-halogen bond. nih.govnih.gov

Palladium-catalyzed direct alkylation has also been explored, utilizing reagents like α-bromo ketones to introduce alkyl chains at specific C-H bonds, often guided by a directing group. rsc.org Furthermore, photoredox catalysis using gold complexes has emerged as a mild and efficient method for the direct alkylation of heteroarenes with unactivated bromoalkanes. capes.gov.brrsc.org While specific examples for this compound are not extensively documented, the general principles of these methods are applicable.

Benzylation of the imidazo[1,2-b]pyridazine scaffold through C-H activation is another valuable transformation, and a comprehensive review on metal-catalyzed C-H activation highlights C-arylation, C-benzylation, and C-alkylation as key functionalization techniques for this heterocyclic system. researchgate.net

Table 1: Examples of Direct C-H Functionalization of Imidazo[1,2-b]pyridazine Derivatives
Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
6-Chloroimidazo[1,2-b]pyridazineVarious aryl bromidesPd(OAc)₂, K₂CO₃, DMA, 130 °C3-Aryl-6-chloroimidazo[1,2-b]pyridazineGood to excellent researchgate.net
Benzylamide with quinolinamide directing groupα-Bromo aryl/alkyl ketonesPd(OAc)₂, ligand, baseortho-Alkylated benzylamideNot specified rsc.org
HeteroarenesUnactivated bromoalkanes[Au₂(dppm)₂]Cl₂, visible lightC-H alkylated heteroarenesNot specified capes.gov.brrsc.org

Photoelectrochemical C-H Alkylation and C-H Silylation

The use of photochemistry and electrochemistry provides alternative and often milder conditions for C-H functionalization. Visible-light-induced methods have gained significant traction for the modification of heterocyclic compounds.

Photoelectrochemical C-H alkylation of heteroarenes has been developed as a chemical oxidant-free method. This approach merges electrocatalysis and photoredox catalysis to generate alkyl radicals from organotrifluoroborates, which then functionalize the heterocycle with high regioselectivity. nih.gov While direct application to this compound needs further investigation, the general methodology holds promise for its derivatization.

Visible-light-mediated C-H functionalization of the related imidazo[1,2-a]pyridine scaffold is well-documented, encompassing reactions like trifluoromethylation and alkylation. nih.govresearchgate.net These reactions often proceed through radical intermediates generated under photocatalytic conditions. Similarly, visible-light-induced silylation has emerged as a powerful tool for creating C-Si bonds in various organic molecules, offering a potentially green and efficient route to silylated imidazo[1,2-b]pyridazines. rsc.org The application of these photo-induced strategies to this compound could open new avenues for the synthesis of novel derivatives.

Multicomponent Reactions (MCRs) and One-Pot Synthetic Procedures for Imidazo[1,2-b]pyridazine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, thereby minimizing waste and saving time. One-pot procedures, where sequential reactions are carried out in the same vessel, also contribute to synthetic efficiency.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and their analogs. nih.govbeilstein-journals.orgresearchgate.net This three-component reaction typically involves an aminoazine, an aldehyde, and an isocyanide. While extensively used for imidazo[1,2-a]pyridines, its application to the synthesis of imidazo[1,2-b]pyridazines, particularly with a bromo-substituent on the pyridazine (B1198779) ring, is a logical extension. nih.govbeilstein-journals.org The reaction conditions can often be tuned, for instance by using microwave irradiation, to improve yields and reaction times. mdpi.com

One-pot, two-step synthetic methods have also been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines. ias.ac.in These procedures often involve the initial formation of an intermediate from a heterocyclic amine, which then reacts with an active electrophile in the same pot to yield the final product. Such strategies offer a practical and library-friendly approach to generate diverse imidazo[1,2-b]pyridazine derivatives. organic-chemistry.orgnih.gov

Table 2: Multicomponent and One-Pot Syntheses of Imidazo-fused Heterocycles
Reaction TypeStarting MaterialsCatalyst/ConditionsProductReference
Groebke–Blackburn–Bienaymé2-Aminopyridine (B139424), Aldehyde, IsocyanideAcid catalyst (e.g., HClO₄)3-Amino-imidazo[1,2-a]pyridine nih.govnih.gov
One-Pot, Two-StepHeterocyclic amine, DMFDMA, Active electrophile (RCH₂Br)Heat3-Substituted imidazo[1,2-b]pyridazine ias.ac.in
Microwave-Assisted GBB2-Amino-pyridine, 3-Formyl-chromone, IsocyanideNH₄Cl, EtOH, MicrowaveImidazo[1,2-a]pyridine-chromone mdpi.com

Nucleophilic Substitution Reactions on Halogenated Imidazo[1,2-b]pyridazine Scaffolds

The bromine atom on the this compound scaffold serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

The reactivity of halogenated pyridazines and imidazoles towards nucleophiles is well-established. acs.orgresearchgate.net The position of the halogen and the nature of the nucleophile play crucial roles in determining the outcome of the reaction. For instance, studies on the amination of 3-bromoimidazo[1,2-b]pyridazines at the C-6 position have been reported, demonstrating the feasibility of nucleophilic substitution on this heterocyclic system. While specific studies on the 7-bromo isomer are less common, the principles of nucleophilic aromatic substitution (SNAAr) are expected to apply.

The synthesis of various substituted imidazo[1,2-b]pyridazines has been achieved through the modification of halogenated precursors, highlighting the utility of this approach in medicinal chemistry to generate compounds with diverse biological activities. umich.edunih.gov

Application of Non-Conventional Energy Sources in Synthetic Routes

The use of non-conventional energy sources like microwave irradiation and ultrasound has become increasingly popular in organic synthesis due to their ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has been effectively employed in the synthesis and functionalization of imidazo[1,2-b]pyridazine and related heterocyclic systems. thieme-connect.de For instance, microwave irradiation has been used to facilitate one-pot Suzuki coupling and palladium-catalyzed arylation reactions on the 6-chloroimidazo[1,2-b]pyridazine scaffold. researchgate.net The GBB reaction for the synthesis of imidazo[1,2-a]pyridine-chromone hybrids has also been successfully performed under microwave conditions, significantly reducing reaction times. mdpi.com Furthermore, the synthesis of pyridinium (B92312) salts of imidazo[1,5-a]pyridines has been achieved using microwave-assisted SN2-type reactions. mdpi.com These examples underscore the potential of MAOS for the rapid and efficient synthesis of this compound derivatives.

Ultrasound-Assisted Synthesis

Chemical Reactivity and Derivatization Pathways of Imidazo 1,2 B Pyridazine Scaffolds

Reactivity of Halogen Substituents in Transformation Reactions

The bromine substituent at position 7 of the imidazo[1,2-b]pyridazine (B131497) core is highly amenable to various metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the functionalization of the scaffold. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. 7-Bromoimidazo[1,2-b]pyridazine can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C-7 position. The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of other substituents on the imidazo[1,2-b]pyridazine ring, as well as the choice of catalyst, base, and solvent. researchgate.netresearchgate.net For instance, the reactivity of 6-halogenoimidazo[1,2-a]pyridines in Suzuki reactions is dependent on the substituent at the C-2 position, suggesting that similar electronic effects could be at play in the imidazo[1,2-b]pyridazine system. researchgate.net

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the bromo group at C-7 can participate in other significant transformations:

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. researchgate.net

Heck Coupling: This enables the formation of carbon-carbon bonds with alkenes. researchgate.net

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, introducing a variety of amino groups. researchgate.net

Stille and Kumada Couplings: These reactions provide alternative routes for carbon-carbon bond formation using organostannane and Grignard reagents, respectively. researchgate.net

The versatility of these cross-coupling reactions makes this compound a valuable intermediate for creating diverse libraries of compounds. researchgate.net

Oxidation and Reduction Transformations of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine core can undergo oxidation and reduction reactions, which can influence its biological activity and metabolic stability.

Oxidation:

N-Oxidation: The nitrogen atoms in the pyridazine (B1198779) ring can be oxidized to form N-oxides. The specific nitrogen atom that gets oxidized can depend on the reaction conditions and the substitution pattern on the ring.

Metabolic Oxidation: In a biological context, the imidazo[1,2-b]pyridazine scaffold can be subject to metabolic oxidation. For example, in a series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands, the scaffold was found to have poor metabolic stability, which was dramatically improved by substituting the 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group. nih.gov This highlights the importance of substituent choice in modulating the metabolic properties of the core.

Oxidation of Substituents: Functional groups attached to the core can also be oxidized. For instance, a phenylthio group at the 6-position can be oxidized to a phenylsulfinyl or phenylsulfonyl group using reagents like m-chloroperoxybenzoic acid (m-CPBA). umich.edu

Reduction:

Catalytic Hydrogenation: The pyridazine ring of the imidazo[1,2-b]pyridazine system can be susceptible to reduction under certain catalytic hydrogenation conditions. The specific outcome of the reduction would depend on the catalyst, solvent, and reaction conditions.

Diversification Strategies at Key Positions for Structure-Activity Relationship Studies

The ability to introduce a wide variety of substituents at different positions of the imidazo[1,2-b]pyridazine scaffold is crucial for exploring its structure-activity relationships (SAR). nih.govresearchgate.net Key positions for diversification include C-2, C-3, C-6, C-7, and C-8.

PositionDiversification StrategiesImpact on Activity
C-2 Introduction of aryl, alkyl, and other functional groups.Can significantly influence biological activity. For example, in a series of imidazo[1,2-a]pyridine-based ligands for beta-amyloid plaques, the nature of the C-2 substituent was found to be a key determinant of binding affinity. nih.gov
C-3 Functionalization through electrophilic substitution or by using pre-functionalized building blocks.Substitution at this position has been explored for various therapeutic targets, including anti-ulcer agents and kinase inhibitors. nih.govnih.gov
C-6 Introduction of various groups via nucleophilic aromatic substitution on 6-halo precursors or through cross-coupling reactions.The substituent at C-6 has been shown to be critical for the activity of imidazo[1,2-b]pyridazine-based inhibitors of Tyk2 and mTOR. nih.govnih.gov
C-7 Functionalization primarily through cross-coupling reactions of this compound.Allows for the introduction of a wide range of substituents to probe SAR.
C-8 Modification through functionalization of the pyridazine ring.In Tyk2 JH2 inhibitors, a methylamino group at C-8 was involved in crucial hydrogen bonding interactions with the target protein. nih.gov

The systematic modification of these positions allows for the fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Formation of Novel Fused Ring Systems and Heterocyclic Analogues from Imidazo[1,2-b]pyridazine Precursors

Imidazo[1,2-b]pyridazine derivatives can serve as versatile precursors for the synthesis of more complex, novel fused ring systems and other heterocyclic analogues.

One notable example is the synthesis of pyrido[2',3':4,5]imidazo[1,2-b]pyridazine derivatives. This can be achieved through a palladium-catalyzed auto-tandem amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine (B1208633). This process involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net A similar strategy using 2,3-dibromopyridine (B49186) can also yield the corresponding tetracyclic core. researchgate.net

Furthermore, the reactivity of the imidazo[1,2-b]pyridazine scaffold allows for its incorporation into larger, more complex molecular architectures. For instance, by strategically functionalizing the core, it can be used as a building block in the synthesis of novel polycyclic and heterocyclic compounds with potential applications in materials science and medicinal chemistry. The synthesis of 9H-imidazo[1,2-b]pyrazolo[4,3-d]pyridazine derivatives showcases the potential for creating complex fused systems from the imidazo[1,2-b]pyridazine core. researchgate.net

Biological Activity and Molecular Mechanisms of Action of Imidazo 1,2 B Pyridazine Derivatives Pre Clinical Investigations

Kinase Inhibition Profiles and Target Engagement

The imidazo[1,2-b]pyridazine (B131497) scaffold has emerged as a versatile platform in medicinal chemistry for the development of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have been investigated for their ability to target a wide array of protein kinases involved in critical cellular processes. Pre-clinical studies have demonstrated that strategic modifications to the imidazo[1,2-b]pyridazine core can yield compounds with significant inhibitory activity against various kinase targets, highlighting its potential as a privileged structure in drug discovery.

Transforming Growth Factor-β Activated Kinase 1 (TAK1) is a key enzyme in signaling pathways related to inflammation and cell survival, and its overexpression has been noted in multiple myeloma. nih.gov Researchers have discovered that imidazo[1,2-b]pyridazine derivatives, particularly those with a 6-substituted morpholine or piperazine and an appropriate aryl group at the 3-position, can inhibit TAK1 at nanomolar concentrations. nih.govnih.gov

A lead compound, designated as compound 26 , demonstrated potent inhibition of TAK1's enzymatic activity with an IC50 value of 55 nM. nih.gov This potency was superior to the known TAK1 inhibitor, takinib, which showed an IC50 of 187 nM under similar testing conditions. nih.gov The strategic introduction of a morpholine group at the C6 position of the imidazo[1,2-b]pyridazine core, combined with an indazole moiety at the C3 position, was found to be crucial for the enhanced inhibitory activity against TAK1. nih.gov These compounds have shown the potential to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov

Inhibition of TAK1 by Imidazo[1,2-b]pyridazine Derivatives
CompoundTarget KinaseIC50 (nM)
Compound 26TAK155
Takinib (Reference)TAK1187

The imidazo[1,2-b]pyridazine scaffold has been effectively utilized to develop inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), a family of serine-threonine kinases implicated in neurological disorders and cancer. dundee.ac.uksciprofiles.comnih.gov Structure-activity relationship (SAR) exploration of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective inhibitors of DYRK1A. dundee.ac.ukbohrium.com

Compound 17 was identified as a potent cellular inhibitor of DYRK1A with significant selectivity across the kinome. dundee.ac.uknih.gov Further structure-based drug design, guided by X-ray crystallography of compound 17 bound to DYRK1A, facilitated the rational design of compound 29 . dundee.ac.uk This subsequent compound demonstrated improved kinase selectivity, particularly with respect to the closely related CLK kinases. dundee.ac.uknih.gov Additionally, research into 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives identified compounds with potent, selective inhibition of DYRKs and CLKs, with compound 20a being particularly effective against CLK1, CLK4, and DYRK1A with IC50 values in the low nanomolar range. researchgate.net

Inhibition of DYRKs and CLKs by Imidazo[1,2-b]pyridazine Derivatives
CompoundTarget KinaseIC50 (nM)
Compound 20aCLK182
CLK444
DYRK1A50

Monopolar Spindle 1 (Mps1), also known as TTK, is a crucial kinase for the spindle assembly checkpoint and is considered an attractive target in oncology due to its high expression in cancer cells. ebi.ac.uknih.gov Through property-based optimization and a scaffold change from an initial imidazo[1,2-a]pyrazine (B1224502) hit, researchers developed an imidazo[1,2-b]pyridazine-based inhibitor, 27f . ebi.ac.uknih.gov

This compound, 27f , proved to be an extremely potent and selective Mps1 inhibitor. ebi.ac.uk It exhibited a cellular Mps1 IC50 of 0.70 nM and an IC50 of 6.0 nM in the A549 cancer cell line. nih.gov Notably, it demonstrated high selectivity when tested against a panel of 192 kinases and showed remarkable antiproliferative activity against various cancer cell lines. ebi.ac.uknih.gov

Inhibition of Mps1/TTK by an Imidazo[1,2-b]pyridazine Derivative
CompoundTarget KinaseAssay TypeIC50 (nM)
27fMps1/TTKCellular Mps10.70
A549 Cell Proliferation6.0

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, making it a significant target for B cell malignancies. nih.gov Research has led to the discovery of potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. nih.govacs.org

One such derivative, compound 22 (also named TM471-1 ), exhibited potent BTK inhibition with an IC50 of 1.3 nM. nih.gov This compound demonstrated excellent selectivity across a panel of 310 kinases. nih.gov The promising preclinical data for this compound, which showed significant tumor growth inhibition in a xenograft model, led to its advancement into Phase I clinical trials. nih.govacs.org

Inhibition of BTK by an Imidazo[1,2-b]pyridazine Derivative
CompoundTarget KinaseIC50 (nM)
Compound 22 (TM471-1)BTK1.3

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis and has been validated as a therapeutic target for neuropathic pain. nih.govsemanticscholar.org Pharmaceutical companies have pursued imidazo[1,2-b]pyridazine derivatives as AAK1 inhibitors. nih.gov One notable compound from this class is LP-922761 , which was developed for the potential treatment of pain. nih.gov AAK1 functions by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, playing a regulatory role in the endocytosis process. nih.govsemanticscholar.org

The versatility of the imidazo[1,2-b]pyridazine scaffold is further demonstrated by its application in targeting a range of other kinases.

Pim Kinase: A family of imidazo[1,2-b]pyridazines was found to specifically interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.orgmerckmillipore.com These compounds function as ATP competitive but not ATP mimetic inhibitors, which contributes to their enhanced selectivity. semanticscholar.org The compound K00135 was shown to impair the survival of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from patients. semanticscholar.orgmerckmillipore.com

mTOR: A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were developed as ATP-competitive mTOR inhibitors. nih.gov Compounds A17 and A18 showed significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov At the cellular level, these compounds were observed to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets like AKT and S6. nih.gov

CDK: Modification of existing CDK inhibitors led to the identification of the imidazo[1,2-b]pyridazine series as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net

BCL-ABL: The marketed drug Ponatinib , used for the treatment of chronic myelocytic leukemia (CML), is a known BCL-ABL inhibitor that features the imidazo[1,2-b]pyridazine core structure. researchgate.net

VEGFR2: The imidazo[1,2-b]pyridazine structure has also been reported in the context of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net

Inhibition of Other Kinases by Imidazo[1,2-b]pyridazine Derivatives
CompoundTarget KinaseIC50 (μM)
A17mTOR0.067
A18mTOR0.062

Antiproliferative and Anticancer Activity (In Vitro Studies)

Induction of Cell Cycle Arrest and Apoptosis (Caspase-3 Activation)

Derivatives of the imidazo[1,2-b]pyridazine scaffold and related imidazo-azine structures have demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells.

Certain imidazo[1,2-b]pyridazine diaryl urea derivatives, such as A17 and A18 , have been shown to induce G1-phase cell cycle arrest in human cancer cell lines. nih.gov This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. Other studies on related scaffolds, such as imidazo[1,2-a]pyridines, have shown an ability to induce G2/M phase arrest, stopping cell division before mitosis. mdpi.com

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. One potent imidazo[1,2-b]pyridazine derivative, 15m , was found to induce apoptosis in a dose-dependent manner in cells expressing Tropomyosin receptor kinase A (TRKA). mdpi.com The apoptotic process is often mediated by a cascade of enzymes called caspases. Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have shown that these compounds can trigger the intrinsic apoptotic pathway. This is characterized by an increase in the expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2. medchemexpress.comresearchgate.net This shift in the BAX/Bcl-2 ratio leads to the activation of initiator caspases, such as caspase-9, which in turn activates executioner caspases, including caspase-3, culminating in cell death. mdpi.commedchemexpress.com Increased activity of caspase-3 has been directly observed in colon cancer cells following treatment with a selenylated imidazo[1,2-a]pyridine derivative. conicet.gov.ar

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anticancer drugs. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov While the imidazo[1,2-b]pyridazine scaffold itself is primarily explored for kinase inhibition, related fused imidazo-azine structures have been successfully developed as tubulin polymerization inhibitors.

Researchers have designed and synthesized novel colchicine-site tubulin inhibitors based on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds. nih.gov One study found that compounds from the imidazo[1,2-a]pyrazine class were particularly effective at inhibiting tubulin polymerization in vitro and impairing microtubule-dependent processes within neuroblastoma cells. nih.gov Similarly, an imidazo[1,2-a]pyridine-oxadiazole hybrid, compound 6d , was identified as an inhibitor of tubulin polymerization with an IC₅₀ value of 3.45 µM. nih.gov Molecular modeling suggested that this compound binds effectively to the α/β-tubulin receptor, thereby exerting its anti-proliferative effects. nih.gov These findings suggest that the broader imidazo-azine framework is a viable starting point for developing agents that target the microtubule network.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers. The imidazo[1,2-b]pyridazine scaffold has proven to be an effective platform for developing potent inhibitors that target key kinases within this pathway.

Several studies have focused on creating dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway. A series of imidazo[1,2-b]pyridazine derivatives were synthesized, leading to the discovery of compound 42 , which exhibited exceptional dual inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. conicet.gov.ar

Other imidazo[1,2-b]pyridazine derivatives have been specifically developed as potent ATP-competitive mTOR inhibitors. nih.gov Compounds A17 and A18 , for example, not only inhibited mTOR with IC₅₀ values of 0.067 µM and 0.062 µM, respectively, but also demonstrated downstream effects consistent with pathway inhibition. nih.gov At the cellular level, they suppressed the phosphorylation of Akt and S6 ribosomal protein, a key downstream effector of mTORC1, confirming their mechanism of action. nih.gov Furthermore, an imidazo[1,2-b]pyridazine compound known as K00135 was found to inhibit PIM kinases, which are downstream targets in the Akt signaling pathway. This inhibition was confirmed by the reduced phosphorylation of PIM substrates like BAD. bau.edu.lb

Effects on Cancer Cell Lines (e.g., Colon Carcinoma, Multiple Myeloma)

Imidazo[1,2-b]pyridazine derivatives have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, validating their potential as therapeutic agents. Their efficacy has been particularly notable in hematological malignancies and various solid tumors.

In multiple myeloma, derivatives designed as inhibitors of the transforming growth factor-β activated kinase (TAK1) have shown significant promise. The lead compound, 26 , and its analogues effectively inhibited the growth of multiple myeloma cell lines MPC-11 and H929 with GI₅₀ values as low as 30 nM. Another compound, K00135 , which inhibits PIM kinases, impaired the survival and clonogenic growth of several human acute leukemia cell lines and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. bau.edu.lb

The scaffold has also yielded potent inhibitors against solid tumors. The Mps1 kinase inhibitor 27f displayed remarkable antiproliferative activity in the nanomolar range against a diverse panel of cancer cell lines, including a 6.0 nM IC₅₀ against the A549 non-small cell lung cancer cell line. Similarly, mTOR-inhibiting diaryl urea derivatives (A15-A24 ) showed significant activity against lung cancer lines A549 and H460, with IC₅₀ values starting from 0.02 µM. nih.gov Although direct studies on colon carcinoma cell lines for the imidazo[1,2-b]pyridazine scaffold are less reported, related structures like imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines such as HT-29 and Caco-2. conicet.gov.ar

CompoundTarget KinaseCancer Cell LineCancer TypeActivity (IC₅₀/GI₅₀)Reference
Compound 26TAK1MPC-11, H929Multiple MyelomaAs low as 30 nM
Compound 27fMps1A549Non-Small Cell Lung Cancer6.0 nM
A17mTORA549, H460Non-Small Cell Lung Cancer0.02 µM - 20.7 µM (range for A15-A24) nih.gov
K00135PIMMV4;11, K562Acute Myelogenous LeukemiaImpaired survival bau.edu.lb

Antiparasitic and Antimicrobial Properties

The imidazo[1,2-b]pyridazine scaffold is not only a promising framework for anticancer agents but also serves as a basis for developing novel antiparasitic and antimicrobial drugs. The significant divergence between the protein kinases of parasites and their human hosts provides a therapeutic window for developing selective inhibitors.

In the realm of antiparasitic research, 3,6-disubstituted imidazo[1,2-b]pyridazines have been investigated for their activity against kinases from protozoan parasites. These compounds demonstrated potent inhibition of Plasmodium falciparum cdc2-related kinase 1 (PfCLK1), a key regulator in the malaria parasite. Notably, compound 20a was identified as a selective inhibitor with an IC₅₀ of 32 nM against PfCLK1. The same class of compounds also exhibited anti-leishmanial activity against Leishmania amazonensis at a concentration of 10 μM.

Furthermore, derivatives of imidazo[1,2-b]pyridazine have shown potent activity against mycobacteria. A series of compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Two compounds in particular, 8h and 8j , displayed significant in vitro anti-TB activity, inhibiting the growth of the H37Rv strain at a minimum inhibitory concentration (MIC) of 1.6 µg/mL. These findings highlight the versatility of the imidazo[1,2-b]pyridazine nucleus in addressing major infectious diseases.

Activity Against Plasmodium falciparum Kinases (PfCLK1, PfCDPK1)

Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Plasmodium falciparum protein kinases, which are crucial for the parasite's life cycle. Specifically, these compounds have shown significant activity against Calcium-Dependent Protein Kinase 1 (PfCDPK1). PfCDPK1 plays a vital role in the asexual blood stages of the parasite, being involved in merozoite motility and host cell invasion.

An optimized imidazopyridazine series of PfCDPK1 inhibitors was developed through a structure-guided design approach. While initial 2-pyridyl variants demonstrated excellent potency against the PfCDPK1 enzyme and the P. falciparum parasite in vitro, they lacked sufficient permeability for in vivo efficacy. Modifications to the basic side chain and aryl linker rings improved permeability but resulted in a decrease in antiparasite potency. For instance, a 2-pyridyl compound showed an EC50 of 80 nM against the parasite, compared to 180 nM for its phenyl counterpart, highlighting the impact of subtle structural changes on activity.

Further studies have revealed that imidazopyridazine compounds can be categorized into two classes based on the aromatic linker between the core and a substituent group. Class 1 compounds, with a pyrimidine linker, inhibit parasite growth during late schizogony, while class 2 compounds, with a non-pyrimidine linker, are active during the trophozoite stage. This suggests different mechanisms of action for the two classes. Interestingly, these compounds also inhibit cGMP-dependent protein kinase (PKG), and their effectiveness against a parasite line with a modified PKG was significantly reduced, indicating that for some derivatives, the primary target may be PKG rather than PfCDPK1. researchgate.net

Activity Against Leishmania amazonensis

The therapeutic potential of imidazo-fused heterocycles extends to other protozoan parasites, including Leishmania amazonensis. A library of these compounds was synthesized and screened for antileishmanial activity. One particular imidazo-pyrimidine derivative was found to be highly effective against both promastigote and amastigote forms of L. amazonensis. This compound exhibited an IC50 value of 6.63 μM against amastigotes, the clinically relevant stage of the parasite, making it approximately twice as active as the reference drug miltefosine. nih.gov Furthermore, it displayed a selectivity index greater than 10, indicating it is more than ten times more toxic to the intracellular parasites than to host cells. nih.gov These findings underscore the potential of the imidazo[1,2-b]pyridazine scaffold as a promising starting point for the development of new antileishmanial drugs.

Activity Against Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)

A structure-based design approach has led to the development of a series of imidazo[1,2-b]pyridazines that potently target Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1). nih.govresearchgate.net This kinase is essential for the parasite's motility, invasion of host cells, and replication. Docking studies have confirmed that these inhibitors bind within the ATP binding pocket of TgCDPK1. nih.govresearchgate.net

Several lead compounds from this series have demonstrated the ability to block TgCDPK1 enzymatic activity at low nanomolar concentrations, with good selectivity over a panel of mammalian kinases. nih.govresearchgate.net In vitro studies have confirmed their potential, with EC50 values against T. gondii growth as low as 70 nM and 100 nM for two lead candidates. nih.govresearchgate.net These compounds also exhibited low toxicity to mammalian cells. nih.govresearchgate.net Further in vivo investigations in a murine model of acute toxoplasmosis have shown that hydrochloride salts of these imidazo[1,2-b]pyridazines can significantly decrease the parasite burden without signs of short-term toxicity. nih.gov

In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives Against T. gondii
CompoundTgCDPK1 Inhibition (IC50)T. gondii Growth Inhibition (EC50)
Compound 150 nMNot Reported
Compound 16aNot Reported100 nM
Compound 16fNot Reported70 nM

Broad-Spectrum Antimicrobial and Antiviral Potential

The imidazo[1,2-b]pyridazine nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications, including antimicrobial and antiviral activities. nih.gov

In the realm of antiviral research, a novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine structure has been discovered. nih.gov Preliminary structure-activity relationship (SAR) studies have indicated that the nature of the linker between the phenyl and imidazopyridazine moieties significantly influences their activity. nih.gov Oxime-containing analogues were found to be particularly potent against human rhinovirus 14 (HRV-14), with one compound exhibiting broad-spectrum activity against several other rhinoviruses and enteroviruses. nih.gov

Furthermore, certain imidazo[1,2-b]pyridazine derivatives have demonstrated promising antifungal activity against various plant pathogenic fungi. nih.gov Some compounds exhibited broad-spectrum and potent inhibitory effects, with one derivative showing superior protective and curative efficacy compared to the commercial fungicide chlorothalonil against specific fungal infections in apples and potatoes. nih.gov

Anti-inflammatory Effects via Molecular Pathway Modulation (e.g., TNF-α Production Inhibition)

Imidazo[1,2-b]pyridazine and related imidazo-fused heterocyclic derivatives have been investigated for their anti-inflammatory properties, particularly their ability to modulate key inflammatory pathways such as the production of tumor necrosis factor-alpha (TNF-α). benthamscience.com

One study on substituted imidazo[1,2-b]pyridazine compounds demonstrated their ability to inhibit pro-inflammatory enzymes. researchgate.net Specifically, two compounds were shown to significantly inhibit lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) in primary rat microglial cells. researchgate.net These compounds also inhibited the production of nitric oxide, another key inflammatory mediator. researchgate.net

Research on the related imidazo[1,2-a]quinoxaline scaffold has shown that these compounds can impair TNF-α production and action. nih.gov They were found to dose-dependently prevent TNF-α-triggered cell death. nih.gov Further investigation into the signaling mechanisms revealed that these compounds activated the p38 MAPK pathway while inhibiting the PI3K pathway, which could account for their effects on TNF-α production and activity. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of TNF-α expression in T cells, with one compound inhibiting TNF-α driven reporter gene expression with an IC50 value of 3.6 µM. nih.gov

Neuropharmacological and Other Biological Activities

The biological activities of imidazo[1,2-b]pyridazine derivatives extend beyond antimicrobial and anti-inflammatory effects, encompassing neuropharmacological and other significant biological actions.

Voltage-Gated Calcium Channel Modulation

While direct and extensive research specifically on "7-Bromoimidazo[1,2-b]pyridazine" and its modulation of voltage-gated calcium channels is not prominently detailed in the provided search results, the broader class of imidazo[1,2-b]pyridazines has been investigated for various biological activities that may be linked to ion channel modulation. For instance, the anti-parasitic activities against organisms like Plasmodium, Leishmania, and Toxoplasma are often mediated through the inhibition of calcium-dependent protein kinases. nih.govnih.govresearchgate.netnih.gov This highlights the importance of calcium signaling pathways as a target for this class of compounds. The modulation of calcium-dependent processes suggests a potential, though not directly proven, interaction with or influence on calcium channels that regulate intracellular calcium concentrations.

Ligand Binding to Alzheimer-Type β-Amyloid Plaques

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. ucl.ac.uknih.govnih.gov The in vitro binding affinity of these compounds for synthetic Aβ₁₋₄₀ aggregates was determined through competitive binding assays using [³H]BTA-1. nih.gov The inhibition constants (Ki) for these derivatives varied, demonstrating a clear structure-activity relationship. ucl.ac.uknih.govnih.gov

Compounds with a 2-(4'-dimethylaminophenyl) substituent showed a propensity for desirable binding affinities. nih.gov The nature of the substituent at the 6-position of the imidazo[1,2-b]pyridazine core significantly influenced the binding affinity. Halogenated derivatives, in particular, were investigated as part of this research. For instance, the 6-bromo and 6-chloro analogues displayed moderate binding affinities for β-amyloid plaques. nih.gov The binding affinity of the 6-iodo derivative was found to be slightly higher than that of the bromo and chloro counterparts. nih.gov

Detailed findings from these preclinical investigations are presented in the table below, showcasing the inhibition constants (Ki) of various 6-substituted imidazo[1,2-b]pyridazine derivatives.

Table 1: Inhibition Constants (Ki) of Imidazo[1,2-b]pyridazine Derivatives for Binding to Synthetic β-Amyloid (Aβ₁₋₄₀) Aggregates

Compound Substituent (R) at 6-position Ki (nM) ± SD
1a -Cl 65.4 ± 4.5
1b -Br 60.1 ± 3.8
1c -I 42.3 ± 2.5
2 -OCH₃ 35.2 ± 2.1

| 3 | -SCH₃ | 11.0 ± 0.8 |

Data sourced from in vitro competitive binding assays with [³H]BTA-1. nih.gov

Inhibition of Helicobacter pylori VirB11 ATPase

Preclinical investigations into the inhibitory activity of this compound against the Helicobacter pylori VirB11 ATPase have not been reported in the reviewed scientific literature. While related heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives, have been explored as inhibitors of this bacterial enzyme, no such studies have been published for the imidazo[1,2-b]pyridazine scaffold. acs.orgucl.ac.uk

Structure Activity Relationship Sar and Structure Based Drug Design Studies of Imidazo 1,2 B Pyridazine Derivatives

Positional Effects of Substitution on Biological Potency and Selectivity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the position and nature of substituents on the core scaffold. For instance, in the development of Tyk2 JH2 inhibitors, the substitution pattern on the imidazo[1,2-b]pyridazine ring was critical for potency and metabolic stability. nih.gov

The placement of a bromine atom at the C-7 position of the related imidazo[1,2-a]pyridine (B132010) scaffold is a known modification, suggesting that halogenation at various positions, including on the pyridazine (B1198779) ring, is a key area of exploration in SAR studies. nih.gov Research on ligands for β-amyloid plaques demonstrated that the substitution pattern at the 6-position and 2-position of the imidazo[1,2-b]pyridazine core significantly influenced binding affinities, which ranged from 11.0 to over 1000 nM. nih.gov Specifically, a 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative showed high binding affinity (Ki = 11.0 nM). nih.gov

Furthermore, the development of dual c-Met and VEGFR2 kinase inhibitors highlighted the importance of para-substituted inhibitors, designed using co-crystal structural information. nih.gov This strategic placement of substituents led to the identification of potent compounds. nih.gov

Influence of Halogen Substituents on Molecular Interactions and Electrophilicity

Halogen substituents, such as bromine, play a crucial role in modulating the molecular interactions and electronic properties of imidazo[1,2-b]pyridazine derivatives. Halogens can form halogen bonds, a type of non-covalent interaction with other atoms, which can enhance binding affinity and selectivity for a biological target. nih.gov

The introduction of a bromine atom, for example, can alter the electrophilicity of the scaffold, influencing its reactivity and potential for covalent interactions. In the context of kinase inhibitors, halogen interactions with aromatic residues in the active site can significantly increase inhibitor residence times. nih.gov This is attributed to the favorable interaction between the halogen atom and the π-system of aromatic amino acid residues like phenylalanine. nih.gov While direct studies on 7-bromoimidazo[1,2-b]pyridazine are limited in the provided results, the principles of halogen bonding and their impact on molecular interactions are well-established and applicable. nih.govnih.gov

Role of Specific Functional Groups and Side Chains on Activity

The attachment of various functional groups and side chains to the imidazo[1,2-b]pyridazine core is a key strategy in lead optimization. The nature of these groups dictates the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the pursuit of Tyk2 JH2 inhibitors, a variety of N1-substituents on a 2-oxo-1,2-dihydropyridine ring attached to the imidazo[1,2-b]pyridazine core were explored, including alkyl, aryl, and heteroaryl groups. nih.gov Among these, a 2-pyridyl group was found to significantly enhance Caco-2 permeability. nih.gov Further modifications to the C3 amide side chain, such as replacing N-cyclopropyl with N-isopropyl, improved Tyk2 JH2 binding affinity. nih.gov

In the context of dual c-Met and VEGFR2 kinase inhibitors, the introduction of pyrazolone (B3327878) and pyridone derivatives capable of forming intramolecular hydrogen bonds led to a more rigid conformation and potent inhibition. nih.gov Specifically, an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring demonstrated strong inhibition of both kinases. nih.gov The exploration of morpholine, piperazine, and indazole moieties has also been a common strategy in the development of kinase inhibitors to improve solubility and other drug-like properties.

The table below summarizes the structure-activity relationships of certain imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors. nih.gov

CompoundTyk2 JH2 Kᵢ (nM)Cellular IC₅₀ (nM)hWB IC₅₀ (nM)
6a Methyl18100N/A
6b Cyclopropyl3.521817
6c p-Cyanophenyl2.111268
6e 2-Pyridyl2.513310
6f 3-Pyridyl2.8151100
6g 4-Pyridyl2.312890

Conformational Analysis and Molecular Recognition in Target Binding

The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives is critical for their molecular recognition and binding to biological targets. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is most favorable for interaction with the active site of a protein.

For example, in the development of Tyk2 JH2 inhibitors, the co-crystal structure of a lead compound revealed that the cyanophenyl and pyridone rings were perpendicular. nih.gov However, it was speculated that replacing the cyanophenyl with a 2-pyridyl group could lead to a more coplanar conformation due to potential intramolecular hydrogen bonds. nih.gov This hypothesis was confirmed by single-crystal X-ray analysis, which showed two conformers resulting from the rotation of the single bond between the pyridine (B92270) and pyridone rings. nih.gov This conformational restriction can contribute to enhanced potency and selectivity.

Bioisosteric Replacements and Scaffold Hopping Approaches in Lead Optimization

Bioisosteric replacement and scaffold hopping are important strategies in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

In the optimization of AMPAR negative modulators, the imidazo[1,2-a]pyrazine (B1224502) core was replaced with an isosteric pyrazolopyrimidine scaffold. nih.gov This scaffold hop resulted in improved microsomal stability and reduced efflux liabilities, leading to a more promising drug candidate. nih.gov Similarly, in the design of agents for β-amyloid plaque imaging, imidazo[1,2-b]pyridazines were designed as isosteric analogues of IMPY, where a CH group was replaced with a nitrogen atom to reduce lipophilicity and non-specific binding. nih.gov

Elucidation of Binding Modes via Co-crystal Structures and Computational Modeling

Understanding the precise binding mode of an inhibitor within its target protein is fundamental for structure-based drug design. X-ray co-crystallography and computational modeling are powerful tools for elucidating these interactions at the atomic level.

The co-crystal structure of an imidazo[1,2-b]pyridazine derivative (6c) bound to the Tyk2 JH2 domain revealed key hydrogen bonding interactions. nih.gov One network of hydrogen bonds occurred at the hinge region, involving the C8 methylamino NH and the carbonyl of Val690, as well as the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. nih.gov Another set of hydrogen bonds was observed near the gatekeeper residue, where the C3 amide carbonyl interacted with the NH of Lys642 and the carbonyl of Glu688 through a bridging water molecule. nih.gov This detailed structural information provides a rational basis for designing new analogs with improved affinity and selectivity.

Computational and Theoretical Chemistry Investigations of Imidazo 1,2 B Pyridazine Systems

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For the imidazo[1,2-b]pyridazine (B131497) scaffold, DFT is employed to calculate optimized molecular geometry, electronic properties, and vibrational frequencies. core.ac.uk Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to determine properties like total energy, dipole moment, and the energies of frontier molecular orbitals. core.ac.ukbhu.ac.in These calculations are crucial for understanding the intrinsic electronic character and geometric parameters of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, determining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. In imidazo[1,5-a]pyridine systems, which are structurally related, the HOMO is often delocalized over the entire molecule, whereas the LUMO is primarily localized on the imidazopyridine moiety. researchgate.net DFT analyses of various imidazopyridine derivatives show HOMO/LUMO gaps ranging from approximately 3.24 eV to 4.69 eV, indicating varying levels of reactivity based on substitution. mdpi.com

Table 1: Representative DFT-Calculated Properties for Substituted Imidazopyridine Derivatives Note: These values are for related imidazopyridine structures to illustrate typical ranges and are not specific to 7-Bromoimidazo[1,2-b]pyridazine.

Compound Series HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Hardness (η, eV) Softness (S, eV)
IMP Carboxamides -6.15 to -6.43 -1.87 to -1.53 4.43 to 4.69 2.215 to 2.345 0.213 to 0.226
IMP Hydrazides -6.08 to -6.42 -3.18 to -2.07 3.24 to 4.17 1.620 to 2.085 0.240 to 0.309

Data sourced from theoretical studies on substituted imidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives. mdpi.com

DFT calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. bhu.ac.in These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For heterocyclic systems, the nitrogen atoms typically represent regions of negative electrostatic potential (nucleophilic), while hydrogen atoms and electron-deficient regions, such as those influenced by the electron-withdrawing bromine atom in this compound, show positive potential (electrophilic). bhu.ac.in The distribution of Mulliken atomic charges, another output of DFT calculations, further quantifies the partial charges on each atom, helping to identify reactive centers. bhu.ac.in

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). nih.gov This method is widely used in drug discovery to screen for potential inhibitors. Imidazo[1,2-b]pyridazine derivatives have been docked into the active sites of various protein kinases to understand their binding modes and inhibitory potential. researchgate.netnih.govresearchgate.net For instance, docking studies of related compounds against kinases have revealed key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. openpharmaceuticalsciencesjournal.com MD simulations provide insights into the flexibility of both the ligand and the protein, offering a more dynamic and realistic model of the binding interaction than static docking alone. openpharmaceuticalsciencesjournal.comnih.gov These simulations can confirm the stability of key interactions and help refine the design of more potent inhibitors.

In Silico Drug Design and Virtual Screening Methodologies

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules. nih.gov This makes it an attractive starting point for in silico drug design and virtual screening campaigns. targetmol.com Virtual screening involves the computational filtering of large chemical libraries to identify molecules that are likely to bind to a specific biological target. jocpr.commdpi.com Ligand-based virtual screening, for example, uses a known active molecule's pharmacophore to search for structurally diverse compounds with similar features. nih.govnih.gov This approach has been successfully used with related imidazo[1,2-a]pyridine (B132010) scaffolds to rapidly expand hit series and improve antiparasitic activity. nih.govresearchgate.net Such methodologies accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Analysis of Non-Covalent Interactions, including Halogen Bonding and σ-Hole Characteristics

Non-covalent interactions are critical for molecular recognition and the stability of ligand-receptor complexes. nih.govmdpi.commdpi.com For this compound, a particularly important non-covalent interaction is the halogen bond. A halogen bond is a directional interaction between a covalently bonded halogen atom acting as an electrophilic Lewis acid and a nucleophilic Lewis base. nih.govmdpi.com

This electrophilic character arises from a phenomenon known as the "σ-hole," a region of positive electrostatic potential located on the halogen atom's outer surface, directly opposite the covalent bond. mdpi.comresearchgate.net The size and positive magnitude of the σ-hole can be "tuned" by the electronic environment of the scaffold. researchgate.net For instance, in the related 3-bromoimidazo[1,2-b]pyridazine (B100983), the electron density from the pyridine-type nitrogen at position 5 is directed toward the bromine, which can influence the σ-hole. researchgate.net Shifting the nitrogen's position within the heterocyclic system alters the electron withdrawal, thereby modifying the electrostatic potential and strength of the halogen bond. researchgate.netresearchgate.net In this compound, the adjacent nitrogen atoms in the pyridazine (B1198779) ring would similarly modulate the electronic properties of the C7-Br bond, influencing the characteristics of the σ-hole and its capacity to form strong halogen bonds in a biological context.

Analytical and Spectroscopic Characterization in Academic Research on Imidazo 1,2 B Pyridazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Bromoimidazo[1,2-b]pyridazine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure.

In a typical ¹H NMR spectrum of an imidazo[1,2-b]pyridazine (B131497) core, the protons on the fused ring system exhibit characteristic chemical shifts and coupling patterns. For the parent imidazo[1,2-b]pyridazine, the protons resonate in the aromatic region, and their specific positions are influenced by the electron-donating and withdrawing effects of the nitrogen atoms. The introduction of a bromine atom at the C7 position significantly influences the electronic environment, causing downfield shifts for adjacent protons.

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their position and bonding. The carbon atom directly bonded to the bromine (C7) would show a distinct shift due to the halogen's electronegativity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, confirming the substitution pattern.

Table 1: ¹³C NMR Spectral Data for Imidazo[1,2-b]pyridazine

Carbon AtomChemical Shift (δ, ppm)Reference
C2133.83 chemicalbook.com
C3116.76
C6143.10
C7125.75
C8116.72
C8a139.05

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula. sigmaaldrich.com This is particularly valuable for confirming the successful synthesis of a target molecule like this compound.

The technique involves ionizing the sample (e.g., via Electrospray Ionization, ESI) and then analyzing the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. sigmaaldrich.com For this compound, HRMS would be used to verify its molecular formula, C₆H₄BrN₃. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

In addition to accurate mass determination of the molecular ion, HRMS can be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns. This provides further structural confirmation by showing how the molecule breaks apart, which can be correlated with its known structure.

Below are the computed monoisotopic masses for this compound and a related derivative, which would be confirmed experimentally using HRMS.

Table 2: Computed HRMS Data for 7-Bromo-Substituted Imidazo[1,2-b]pyridazines

CompoundMolecular FormulaMonoisotopic Mass (Da)Reference
7-Bromoimidazo[1,2-a]pyridine (Isomer)C₇H₅BrN₂195.96361 nih.gov
7-Bromo-2-propan-2-ylimidazo[1,2-b]pyridazineC₉H₁₀BrN₃239.00581 nih.gov

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure, including bond lengths, bond angles, and torsional angles.

This technique has been applied to related heterocyclic systems, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives. researchgate.net The analysis of a 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (B12591137) revealed a planar conformation in the crystal, with the packing characterized by π-π stacking interactions. researchgate.net Such information is vital for understanding intermolecular forces and the material's properties.

In medicinal chemistry, X-ray crystallography is also instrumental in drug design. Obtaining a co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to its biological target (e.g., a protein kinase) provides invaluable insight into the specific molecular interactions responsible for its activity. tandfonline.com This allows researchers to understand the binding mode, identify key hydrogen bonds and hydrophobic interactions, and rationally design new analogues with improved potency and selectivity.

Table 3: Example Crystallographic Data for a Related Heterocycle, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c
Z (Molecules per unit cell)4
π-π Stacking Distance (Å)3.400

Spectroscopic Techniques for Photophysical Property Characterization (e.g., UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to characterize the photophysical properties of molecules, which is particularly relevant for applications in materials science and as biological probes. The imidazo[1,2-a]pyridine (B132010) scaffold, an isomer of imidazo[1,2-b]pyridazine, is known to be a core component of many fluorescent compounds. nih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule. Imidazo[1,2-a]pyridine derivatives typically display two main absorption bands in the UV region. A higher energy band around 250-270 nm is attributed to π-π* transitions involving the entire conjugated system, while a lower energy, broader band around 320-340 nm is also observed. nih.gov

Upon photoexcitation, many of these compounds exhibit fluorescence, emitting light at a longer wavelength than they absorb. The emission wavelength and fluorescence quantum yield (a measure of emission efficiency) are highly dependent on the substituents attached to the heterocyclic core and the solvent used. For example, the introduction of electron-donating or electron-withdrawing groups can tune the emission from the near-UV to the deep-blue region of the spectrum. nih.gov While specific data for this compound is not available, the table below presents photophysical data for related imidazo[1,2-a]pyridine fluorophores to illustrate the typical properties of this class of compounds.

Table 4: Photophysical Data for V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores in CH₂Cl₂

CompoundAbsorption λmax (nm)Emission λem (nm)Fluorescence Quantum Yield (ΦF)Reference
Compound 4d251, 316, 328sh363, 378, 395sh0.35 nih.gov
Compound 4e258, 3343910.35

sh = shoulder

In Vitro Assay Development and Optimization for Biological Activity Profiling (e.g., Kinase Assays, Cell-based Antiproliferative Assays)

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity, particularly as kinase inhibitors. nih.govdergipark.org.tr Consequently, a major part of the academic research on derivatives of this scaffold involves their evaluation in various in vitro biological assays to profile their activity and selectivity.

Kinase Assays: Derivatives of imidazo[1,2-b]pyridazine are routinely tested for their ability to inhibit specific protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. These assays measure the enzymatic activity of a purified kinase in the presence of the test compound. The potency is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Imidazo[1,2-b]pyridazine derivatives have shown potent, often nanomolar, inhibition of kinases such as Bruton's tyrosine kinase (BTK), Haspin, and others. tandfonline.comnih.gov

Cell-based Antiproliferative Assays: To determine if enzymatic inhibition translates into a functional effect in a cellular context, compounds are tested in cell-based assays. Antiproliferative assays measure the ability of a compound to inhibit the growth of cancer cell lines. The results are often reported as a GI₅₀ (50% growth inhibition) or IC₅₀ value. For example, imidazo[1,2-b]pyridazine-based Haspin inhibitors have demonstrated potent inhibition of tumor cell growth in lines such as HCT-116. tandfonline.com

Other Assays: Beyond cancer, this scaffold has been explored for other therapeutic areas. For instance, derivatives have been synthesized and evaluated in binding assays against synthetic β-amyloid (Aβ) plaques, which are implicated in Alzheimer's disease. nih.gov These competitive binding assays determine the affinity (reported as a Kᵢ value) of the new compounds for the target.

Table 5: Examples of In Vitro Biological Activity for Imidazo[1,2-b]pyridazine Derivatives

Compound/Derivative TypeAssay TypeTarget/Cell LineActivity Metric (Value)Reference
Compound 22 (BTK Inhibitor)Kinase AssayBruton's Tyrosine Kinase (BTK)IC₅₀ (1.3 nM) nih.gov
Compound 21 (Haspin Inhibitor)Kinase AssayHaspin (HsHaspin)IC₅₀ (6 nM) tandfonline.com
CHR-6494 (Haspin Inhibitor)Antiproliferative AssayHCT-116 CellsGI₅₀ (50 nM) tandfonline.com
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineBinding AssayAβ₁₋₄₀ AggregatesKᵢ (11.0 nM) nih.gov

Compound Index

Advanced Applications and Research Potential of Imidazo 1,2 B Pyridazine Beyond Traditional Medicinal Chemistry

The imidazo[1,2-b]pyridazine (B131497) scaffold, a fused heterocyclic system, has garnered significant attention for its versatile applications that extend beyond its well-established role in medicinal chemistry. Its unique electronic properties and structural rigidity make it a valuable component in materials science and as a foundational structure for more intricate molecular designs. This article explores the advanced applications and research potential of this scaffold in areas such as complex molecular synthesis, organic electronics, photochromic materials, and receptor study imaging.

Q & A

What are the common synthetic routes for preparing 7-Bromoimidazo[1,2-B]pyridazine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of precursors (e.g., substituted pyridazines) with brominating agents. Key steps include:

  • Cyclization: Reacting 2-aminopyridazine derivatives with α-bromo ketones in polar aprotic solvents (e.g., DMA) under inert atmospheres. Temperature control (0–50°C) is critical to avoid side reactions .
  • Bromination: Direct bromination of the imidazo[1,2-b]pyridazine core using N-bromosuccinimide (NBS) in DMF at 80°C, achieving regioselectivity at the 7-position .
  • Catalysts: Use of Na₂HPO₄ or K₂CO₃ as bases improves reaction efficiency by deprotonating intermediates .
    Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometry of brominating agents to minimize over-bromination.

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural confirmation:

  • 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon skeleton. Deuterated chloroform (CDCl₃) is preferred for solubility .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ peak at m/z 226.96 for C₆H₄BrN₃) .
  • IR Spectroscopy: Detect functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and regiochemistry, especially for polymorphic forms .

How can researchers functionalize this compound for downstream applications?

Methodological Answer:
The bromine atom at the 7-position enables diverse reactions:

  • Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl groups .
  • Nucleophilic Substitution: Replace bromine with amines (e.g., pyrrolidine in DMF at 120°C) .
  • Oxidation/Reduction: Convert bromine to hydroxyl (-OH) using NaOH/H₂O₂ or dehalogenate via catalytic hydrogenation (Pd/C, H₂) .
    Challenge: Steric hindrance at the 7-position may require prolonged reaction times or elevated temperatures.

How can researchers optimize low yields in bromination reactions of imidazo[1,2-b]pyridazine derivatives?

Methodological Answer:
Low yields often arise from competing side reactions or incomplete bromination. Strategies include:

  • Solvent Screening: Test polar aprotic solvents (DMA, DMF) to enhance reagent solubility .
  • Catalyst Tuning: Add catalytic LiBr to accelerate bromine activation .
  • Temperature Gradients: Start at 0°C to control exothermicity, then gradually increase to 50°C .
    Case Study: A 20% yield improvement was achieved using DMA instead of THF due to better stabilization of intermediates .

What mechanistic insights exist for the formation of this compound?

Methodological Answer:
Mechanistic studies suggest:

  • Electrophilic Aromatic Substitution (EAS): Bromine (Br⁺) attacks the electron-rich C7 position of the imidazo[1,2-b]pyridazine ring, facilitated by electron-donating substituents .
  • Intermediate Trapping: Isolation of a bromo-epoxide intermediate in some reactions supports a stepwise pathway .
    Computational Support: DFT calculations predict the C7 position’s higher electron density, aligning with experimental regioselectivity .

What pharmacological applications are explored for this compound derivatives?

Methodological Answer:
Derivatives show promise in:

  • Kinase Inhibition: Introduce sulfonamide groups at C7 to target ATP-binding pockets in kinases (IC₅₀ < 100 nM in vitro) .
  • Antimicrobial Activity: Pyridyl-substituted analogs exhibit MIC values of 2–8 µg/mL against S. aureus .
    SAR Studies: Bulkier substituents at C7 enhance target affinity but may reduce solubility—balance via logP optimization .

How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:
Contradictions often stem from subtle experimental variables:

  • Yield Discrepancies: Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, or inert atmosphere integrity .
  • Spectral Shifts: Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ in NMR) or tautomerism in the solid vs. solution state .
    Resolution: Reproduce methods with strict adherence to reported conditions and validate via interlaboratory collaboration.

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